Silane, 1,3,5,7-octatetrayne-1,8-diylbis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne is a compound with the molecular formula C14H18Si2 It is characterized by the presence of four triple bonds (alkyne groups) and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne can be synthesized through the palladium-catalyzed coupling of 1,3,5-triiodobenzene with trimethylsilylbuta-1,3-diyne . The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of palladium-catalyzed coupling reactions and the need for an inert atmosphere are common features in both settings.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne undergoes various chemical reactions, including:
Hydroelementation: The addition of elements such as hydrogen, boron, or silicon to the triple bonds.
Substitution Reactions: The replacement of the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Hydroelementation: Typically involves the use of catalysts such as palladium or platinum and reagents like hydrogen gas or organoboron compounds.
Substitution Reactions: Often carried out using reagents like sodium hydroxide in methanol under inert conditions.
Major Products
Scientific Research Applications
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne has several scientific research applications:
Materials Science:
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Catalysis: Employed in the development of new catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne involves its ability to undergo various chemical reactions due to the presence of multiple triple bonds. These triple bonds can participate in addition and substitution reactions, leading to the formation of new compounds with different properties. The trimethylsilyl groups also play a role in stabilizing the molecule and facilitating its reactions .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(triethylsilyl)octa-1,3,5,7-tetrayne: Similar structure but with triethylsilyl groups instead of trimethylsilyl groups.
Octa-1,3,5,7-tetraene: Contains four double bonds instead of triple bonds.
Uniqueness
1,8-Bis(trimethylsilyl)octa-1,3,5,7-tetrayne is unique due to its combination of multiple triple bonds and trimethylsilyl groups. This structure provides it with distinct reactivity and stability, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
37166-58-8 |
---|---|
Molecular Formula |
C14H18Si2 |
Molecular Weight |
242.46 g/mol |
IUPAC Name |
trimethyl(8-trimethylsilylocta-1,3,5,7-tetraynyl)silane |
InChI |
InChI=1S/C14H18Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h1-6H3 |
InChI Key |
AAPVCRSIDGQONE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC#CC#CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.